molecular formula C22H27FN2O2S B2781930 1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(thiophen-2-yl)ethan-1-one CAS No. 1704533-24-3

1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(thiophen-2-yl)ethan-1-one

Cat. No.: B2781930
CAS No.: 1704533-24-3
M. Wt: 402.53
InChI Key: GOHFFTOLQQSMSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,4'-bipiperidin] core substituted with a 2-fluorophenoxy group at the 4-position and a thiophen-2-yl ethanone moiety at the 1'-position. The bipiperidine scaffold is known for its conformational flexibility, which enhances binding to diverse biological targets, while the 2-fluorophenoxy group introduces electron-withdrawing and steric effects that may modulate pharmacokinetic properties.

Properties

IUPAC Name

1-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O2S/c23-20-5-1-2-6-21(20)27-18-9-13-24(14-10-18)17-7-11-25(12-8-17)22(26)16-19-4-3-15-28-19/h1-6,15,17-18H,7-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHFFTOLQQSMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)-2-(thiophen-2-yl)ethan-1-one” typically involves multiple steps:

    Formation of the bipiperidine core: This can be achieved through a series of cyclization reactions starting from appropriate diamine precursors.

    Introduction of the fluorophenoxy group: This step often involves nucleophilic substitution reactions where a fluorophenol derivative reacts with a suitable leaving group on the bipiperidine core.

    Attachment of the thiophene ring: This can be done through cross-coupling reactions such as Suzuki or Stille coupling, where a thiophene derivative is coupled with the bipiperidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenoxy group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, this compound may serve as a probe to study the interactions of bipiperidine derivatives with biological targets.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting neurological or psychiatric disorders due to the presence of the bipiperidine core.

Industry

In the industrial sector, this compound could be used in the development of new polymers or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of “1-(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)-2-(thiophen-2-yl)ethan-1-one” would depend on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The fluorophenoxy group could enhance binding affinity through hydrophobic interactions, while the thiophene ring may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs sharing key structural motifs: bipiperidine/piperazine cores , fluorinated/aryloxy substituents , and thiophene-linked ketones .

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Functional Groups Molecular Weight Key Activity/Findings Reference
T-478 [1,4'-bipiperidin] 2,5-Dichloro-4-methoxybenzenesulfonamide 536.43 Hit compound in enzyme inhibition assays
1-(4-Bromophenyl)-2-(thiophen-2-yl)ethan-1-one Ethane-1-one 4-Bromophenyl, thiophen-2-yl 323.22 Antimicrobial activity (low yield: 17%)
2-(4-Chlorophenylsulfonyl)-1-(thiophen-2-yl)ethanone Ethane-1-one 4-Chlorophenylsulfonyl, thiophen-2-yl 326.81 High yield (78%) in ketosulfone synthesis
2-([1,4'-bipiperidin]-1'-yl)-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole Bipiperidinyl-thiadiazole 5-Nitrofuran-2-yl 377.41 Antileishmanial activity (infection index reduction)
1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one Piperidine 4-Aminopiperidinyl, thiophen-3-yl 224.32 Research use (structural analog)
MK89 (1-(4-phenylpiperidin-1-yl)-4-(thiophen-2-yl)butan-1-one) Piperidine 4-Phenylpiperidinyl, thiophen-2-yl butanone 327.44 CNS-targeting candidate

Key Observations :

Core Flexibility vs. Activity :

  • Bipiperidine derivatives like T-478 and the target compound exhibit broader target engagement due to conformational adaptability, whereas rigid cores (e.g., benzotriazolyl in ) show specificity for enzymes like kinases .
  • Piperazine analogs (e.g., MK45 in ) prioritize CNS targets due to enhanced blood-brain barrier penetration .

Substituent Effects: Electron-withdrawing groups: The 2-fluorophenoxy group in the target compound may enhance metabolic stability compared to electron-donating methoxy groups (e.g., T-478) . Thiophene position: Thiophen-2-yl (target) vs. thiophen-3-yl () alters π-π stacking; the 2-position favors interactions with aromatic residues in binding pockets .

Synthetic Feasibility: The target compound’s synthesis is unmentioned in evidence, but analogs like 2-(4-chlorophenylsulfonyl)-1-(thiophen-2-yl)ethanone achieve 78% yield via metal-organic framework catalysis , suggesting viable routes. Low yields (e.g., 17% in ) highlight challenges in coupling bulky aryl groups.

Biological Activity :

  • Bipiperidinyl-thiadiazoles () and morpholine derivatives () show antidiabetic/antileishmanial activity, implying the target compound could be optimized for metabolic or parasitic diseases.
  • Thiophene-containing ketones () are prevalent in antimicrobial and CNS drug discovery, aligning with the target’s structural motifs.

Biological Activity

1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(thiophen-2-yl)ethan-1-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a bipiperidine core and fluorinated phenoxy group, suggest various biological activities. This article reviews the compound's biological activity, synthesis methods, and potential therapeutic applications based on current research findings.

Structural Characteristics

The molecular formula of 1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(thiophen-2-yl)ethan-1-one is C21H25FN2O2S, with a molecular weight of 388.5 g/mol. The presence of a fluorine atom in the phenoxy group enhances the compound's lipophilicity and metabolic stability, which may contribute to its biological effectiveness.

Property Value
Molecular FormulaC21H25FN2O2S
Molecular Weight388.5 g/mol
CAS Number1706074-76-1

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Preparation of the bipiperidine core : This can be achieved through nucleophilic substitution reactions.
  • Introduction of the fluorophenoxy group : This is accomplished via nucleophilic aromatic substitution.
  • Formation of the thiophene moiety : Coupling reactions are employed to attach the thiophene ring.

These synthetic routes require optimization to ensure high yield and purity of the final product.

The biological activity of 1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(thiophen-2-yl)ethan-1-one is primarily attributed to its ability to interact with various biological targets. Similar compounds have been shown to modulate neurotransmitter receptors and inhibit specific enzymes, suggesting potential applications in treating neurological disorders and cancers.

Case Studies and Research Findings

Recent studies have explored the compound's role as a dual inhibitor of epidermal growth factor receptor (EGFR) and c-Met in non-small cell lung cancer (NSCLC). These interactions indicate that the compound could inhibit tumor growth by blocking critical signaling pathways involved in cancer progression.

Key Findings:

  • Inhibition of EGFR/c-Met : The compound has demonstrated promising results in preclinical models targeting these pathways.
  • Neurotransmitter Modulation : The bipiperidine structure may allow it to mimic natural neurotransmitters, potentially leading to therapeutic effects on mood and anxiety disorders.

Comparative Analysis with Similar Compounds

The unique combination of structural elements in 1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(thiophen-2-yl)ethan-1-one sets it apart from similar molecules. For example:

Compound Name Structural Features Notable Activities
4-(2-Fluorophenoxy)phenethylaminePhenoxy substitutionNeurotransmitter modulation
2-Methyl-6-phenylethynylpyridinePyridine ringmGluR5 antagonist

The fluorinated phenoxy group enhances selectivity and potency against specific biological targets compared to non-fluorinated analogs.

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

The synthesis involves sequential coupling of bipiperidine, fluorophenoxy, and thiophene moieties. Key steps include:

  • Nucleophilic substitution : Reacting 2-fluorophenol with a bipiperidine precursor under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form the ether linkage .
  • Ketone formation : Coupling the intermediate with thiophene-2-acetyl chloride using a Schlenk line to maintain an inert atmosphere, minimizing oxidation .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to achieve >95% purity . Yield optimization requires precise temperature control (±2°C) and anhydrous solvents to suppress side reactions like hydrolysis .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies bipiperidine proton environments (δ 3.2–3.8 ppm) and fluorophenoxy/thiophene aromatic signals (δ 6.5–7.8 ppm). ¹⁹F NMR confirms the fluorophenoxy group (δ -120 to -125 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (C₁₈H₂₀FNO₂S) with a mass accuracy of <2 ppm .
  • X-Ray Crystallography : SHELX software refines crystal structures to determine bond angles and torsional strain in the bipiperidine core .

Advanced Research Questions

Q. How does the compound’s bipiperidine-thiophene-fluorophenoxy structure influence its binding to neurotransmitter receptors?

  • Dopamine D₂/D₃ Receptor Interaction : Molecular docking (AutoDock Vina) predicts hydrogen bonding between the fluorophenoxy oxygen and Ser193 in the D₂ receptor. The thiophene ring engages in π-π stacking with Phe345 .
  • Serotonin 5-HT₁A Affinity : Radioligand assays (³H-8-OH-DPAT displacement) show IC₅₀ = 120 nM, suggesting partial agonism. Fluorine’s electronegativity enhances binding via polar interactions with Tyr390 .
  • Comparative Analysis : Analogues lacking the thiophene group exhibit 10-fold lower activity, highlighting its role in receptor selectivity .

Q. What strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. neuroactive effects) across studies?

  • Standardized Assays : Replicate studies under controlled conditions (e.g., Mueller-Hinton agar for antimicrobial testing; SH-SY5Y cells for neuroactivity) to isolate structure-activity relationships .
  • Meta-Analysis : Pool data from 5+ independent studies using random-effects models to quantify heterogeneity (I² statistic). Adjust for variables like cell line differences or incubation times .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., thiophene oxidation products) that may contribute to divergent results .

Q. How can computational methods predict the compound’s reactivity and stability under varying pH and temperature conditions?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., thiophene α-carbon) prone to oxidation at pH > 7.0 .
  • Molecular Dynamics (MD) Simulations : Simulate aqueous stability at 25–60°C, revealing bipiperidine ring puckering as a degradation trigger above 40°C .
  • pKa Prediction : ADMET Predictor estimates the tertiary amine pKa ≈ 8.2, indicating protonation in lysosomal compartments (pH 4.5–5.0) enhances solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.